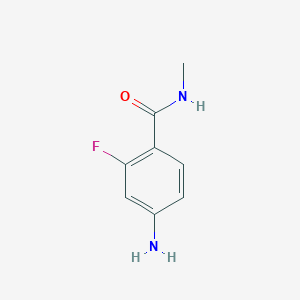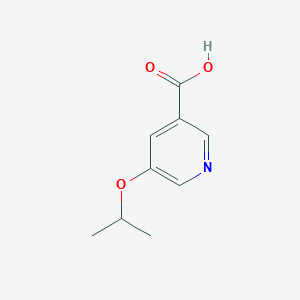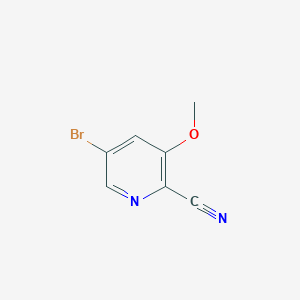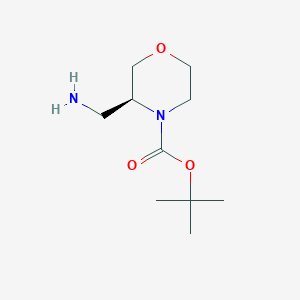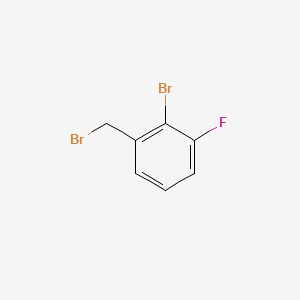
5-Brom-2-chlor-N-cyclopentylpyrimidin-4-amin
Übersicht
Beschreibung
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . More detailed synthesis procedures can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is C9H11BrClN3. The SMILES string representation is BrC1=C(NC2CCCC2)N=C(Cl)N=C1 . For more detailed structural analysis, you may refer to the resources provided .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are primarily its synthesis reactions, as mentioned above. It’s also used as an intermediate in the preparation of 2-aminopyridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.56. It is a solid at room temperature. The predicted density is 1.6±0.1 g/cm3, and the predicted boiling point is 424.0±30.0 °C .Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Schließlich könnten in der Umweltwissenschaft Forschungsergebnisse die Abbauprodukte dieser Verbindung untersuchen, um ihre Auswirkungen auf die Umwelt zu beurteilen. Das Verständnis der Abbauwege könnte die Entwicklung von Verbindungen mit reduziertem ökologischem Fußabdruck unterstützen.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 5-Brom-2-chlor-N-cyclopentylpyrimidin-4-amin, um unterschiedlichen Zwecken in einer Reihe wissenschaftlicher Disziplinen zu dienen. Die Vielseitigkeit der Verbindung ist ein Beweis für die Bedeutung chemischer Zwischenprodukte für die Weiterentwicklung von Forschung und Entwicklung in allen Branchen .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase .
Mode of Action
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase . This results in the suppression of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it disrupts the normal cell cycle progression, leading to cell cycle arrest at the G1 phase . This can have downstream effects on DNA replication and cell division, ultimately leading to the suppression of cell proliferation .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine’s action primarily involve the inhibition of cell proliferation . By arresting the cell cycle at the G1 phase, it prevents cells from entering the S phase for DNA replication, thereby suppressing cell division and proliferation .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXBABVYOIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658034 | |
| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733039-20-8 | |
| Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
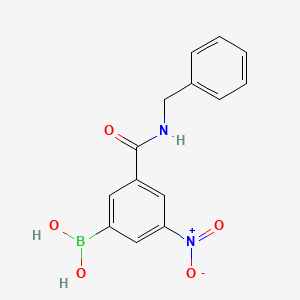
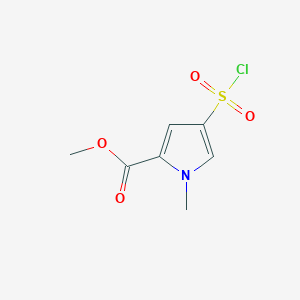

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)

